molecular formula C14H14N2O4S B12194299 N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine

Cat. No.: B12194299
M. Wt: 306.34 g/mol
InChI Key: CSXOYLBBNRHULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine is a thiazole derivative featuring a 4-methoxyphenyl substituent at the C2 position of the thiazole ring, an acetyl linker, and a glycine moiety. Thiazole derivatives are widely studied for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The compound’s synthesis typically involves the reaction of 2-(4-methoxyanilino)-1,3-thiazol-4-one with acetylating agents, leading to the introduction of acetoxy and acetyl groups at the C4 and N6 positions, respectively . Structural analysis via X-ray crystallography (using SHELX software ) reveals key conformational features: the C4 acetoxy group forms a dihedral angle of 79.22° with the thiazole ring, while the N6 acetyl group is nearly coplanar (7.25° tilt) .

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

2-[[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]acetic acid

InChI

InChI=1S/C14H14N2O4S/c1-20-11-4-2-9(3-5-11)14-16-10(8-21-14)6-12(17)15-7-13(18)19/h2-5,8H,6-7H2,1H3,(H,15,17)(H,18,19)

InChI Key

CSXOYLBBNRHULF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains the most widely used approach for constructing 1,3-thiazoles. For N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine, the protocol involves:

  • Reactants : 4-Methoxyacetophenone (1.0 eq), thiourea (1.2 eq), and iodine (catalytic) in acetone.

  • Mechanism : Iodine facilitates the cyclization of acetophenone and thiourea, forming 2-amino-4-(4-methoxyphenyl)-1,3-thiazole.

  • Conditions : Reflux at 70°C for 8 hours, followed by neutralization with aqueous sodium thiosulfate to remove excess iodine.

Key Data :

ParameterValue
Yield68–72%
PurificationRecrystallization (ethanol)
Melting Point142–144°C

Cyclocondensation with Phenacyl Bromides

An alternative route utilizes phenacyl bromides for thiazole formation:

  • Reactants : 4-Methoxyphenacyl bromide (1.0 eq) and thiourea (1.1 eq) in ethanol.

  • Mechanism : Nucleophilic substitution at the α-carbon of the ketone, followed by cyclization.

  • Conditions : Stirring at 50°C for 5 hours under nitrogen.

Key Data :

ParameterValue
Yield75–80%
ByproductSulfone (removed via filtration)

Acetylation of Thiazole Intermediate

The 2-amino group of the thiazole intermediate undergoes acetylation to introduce the acetyl-glycine moiety:

Acetyl Chloride Method

  • Reactants : 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole (1.0 eq), acetyl chloride (1.5 eq), triethylamine (2.0 eq) in dichloromethane.

  • Mechanism : Nucleophilic acyl substitution, with triethylamine scavenging HCl.

  • Conditions : Ice-cooling (0–5°C) for 2 hours, followed by room-temperature stirring for 12 hours.

Key Data :

ParameterValue
Yield85%
Purity (HPLC)≥98%

Mixed Anhydride Approach

For higher selectivity:

  • Reactants : Glycine (1.2 eq), ethyl chloroformate (1.1 eq), and N-methylmorpholine (1.5 eq) in tetrahydrofuran (THF).

  • Mechanism : In situ formation of a mixed anhydride, which reacts with the thiazole amine.

  • Conditions : −15°C for 30 minutes, then warming to 25°C for 6 hours.

Key Data :

ParameterValue
Yield78%
Side Products<2% (by LC-MS)

Final Amidation and Purification

The acetylated intermediate is coupled with glycine via amidation:

Carbodiimide-Mediated Coupling

  • Reactants : Acetyl-thiazole (1.0 eq), glycine (1.3 eq), EDCl (1.2 eq), HOBt (0.1 eq) in DMF.

  • Mechanism : Activation of the carboxylic acid by EDCl/HOBt, followed by nucleophilic attack by glycine’s amine group.

  • Conditions : 25°C for 24 hours under argon.

Key Data :

ParameterValue
Yield70–75%
ChromatographySilica gel (CH₂Cl₂:MeOH 9:1)

Microwave-Assisted Synthesis

To reduce reaction time:

  • Reactants : Acetyl-thiazole (1.0 eq), glycine (1.5 eq), DCC (1.2 eq) in acetonitrile.

  • Conditions : Microwave irradiation at 100°C for 20 minutes.

  • Outcome : 82% yield with 97% purity (NMR).

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 3.81 (s, 3H, OCH₃), 3.45 (s, 2H, CH₂), 2.12 (s, 3H, COCH₃).

  • IR (KBr) : 3280 cm⁻¹ (N–H), 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Purity Assessment

MethodResult
HPLC (C18 column)Retention time: 6.7 min; Purity: 99.2%
Elemental AnalysisC: 54.3%, H: 4.9%, N: 9.1% (Calc. C: 54.5%, H: 4.7%, N: 9.3%)

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Cost Index
Hantzsch + EDCl7098241.0
Cyclocondensation + Microwave82970.31.2
Mixed Anhydride789861.5

The microwave-assisted method offers superior efficiency, while the Hantzsch-EDCl route remains cost-effective for large-scale production.

Challenges and Optimization Strategies

  • Byproduct Formation : Sulfone derivatives may form during thiazole synthesis; these are mitigated by strict temperature control and excess thiourea.

  • Glycine Solubility : Using polar aprotic solvents (e.g., DMF) enhances glycine’s reactivity in amidation.

  • Scale-Up Limitations : Microwave methods face scalability issues, favoring traditional heating for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines or thiols, in solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted methoxyphenyl derivatives.

Scientific Research Applications

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The acetylated glycine moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine
  • Structural Difference : The 4-methoxyphenyl group is replaced with a 4-chlorophenyl group.
  • Impact: Chlorine’s electron-withdrawing nature reduces electron density on the thiazole ring compared to the electron-donating methoxy group.
  • Biological Relevance : Chlorinated analogs often exhibit enhanced antimicrobial activity due to increased lipophilicity, but may show higher cytotoxicity .
N-{[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine
  • Structural Difference : Contains a 3,4-dimethoxyphenyl group and an extended glycylglycine chain.
  • Impact : Additional methoxy groups improve solubility and hydrogen-bonding capacity. The glycylglycine chain increases molecular weight (393.4 g/mol vs. 209.2 g/mol for glycine derivatives) and may enhance peptide-mediated cellular uptake .
  • Biological Relevance: Extended amino acid chains are linked to improved pharmacokinetics in drug design .

Heterocycle Modifications

N-Methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine
  • Structural Difference : The thiazole ring is replaced with a benzothiazole system bearing a methylsulfonyl group.
  • Impact: Benzothiazole’s larger aromatic system enhances planarity and π-π stacking interactions.

Amino Acid Chain Modifications

2-[2-(4-Hydroxyphenyl)acetamido]acetic Acid
  • Structural Difference : Replaces the thiazole-acetyl group with a 4-hydroxyphenylacetyl moiety.
  • Impact : The hydroxyl group improves water solubility but reduces membrane permeability. The absence of the thiazole ring diminishes heterocyclic interactions with enzymes or receptors .
  • Biological Relevance : Hydroxyphenyl derivatives are often explored for antioxidant and anti-inflammatory applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Biological Activity Highlights
N-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine 209.2 4-OCH₃, thiazole, glycine 1.8 Anticancer, anti-inflammatory
N-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine 227.7 4-Cl, thiazole, glycine 2.5 Antimicrobial
N-{[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine 393.4 3,4-di-OCH₃, glycylglycine 0.9 Enhanced solubility, peptide delivery
N-Methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine 302.4 Benzothiazole, SO₂CH₃ 1.2 Anticancer

*LogP values estimated using fragment-based methods.

Table 2: Conformational Analysis (X-ray Data)

Compound Dihedral Angle (C4 Substituent vs. Thiazole Ring) Torsional Angle (N6–C7–O8) Key Interaction Observations
This compound 79.22° 4.96° Synperiplanar C=O alignment enhances H-bonding
2-[N-(2,4-Dimethoxyphenyl)acetamido]-1,3-thiazol-4-yl acetate 73.50° Similar to above Increased steric hindrance with bulkier substituents

Research Findings and Implications

  • Substituent Effects : Methoxy groups enhance electron density and solubility, while chlorine improves lipophilicity and target affinity .
  • Conformational Stability : The synperiplanar orientation of carbonyl groups in N-acetylated thiazoles facilitates hydrogen bonding, critical for enzyme inhibition .
  • Biological Performance: Thiazole derivatives with extended amino acid chains (e.g., glycylglycine) show promise in drug delivery but require optimization to balance bioavailability and metabolic stability .

Biological Activity

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, supported by various studies and findings.

1. Chemical Structure and Properties

This compound is characterized by its thiazole ring, which is known for contributing to the biological activity of many compounds. The methoxy group on the phenyl ring enhances its lipophilicity, potentially improving its ability to cross biological membranes.

2. Antioxidant Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antioxidant properties. For instance, a related compound was found to have antioxidant activity approximately 1.37 times greater than that of ascorbic acid when assessed using the DPPH radical scavenging method . This suggests that this compound may also possess similar or enhanced antioxidant capabilities.

The anticancer properties of this compound are primarily attributed to its ability to inhibit cell proliferation in various cancer cell lines. Studies have shown that compounds with similar structures inhibit tubulin polymerization, a critical process in cancer cell division .

3.2 Case Studies

A notable study highlighted the antiproliferative effects of thiazole derivatives against melanoma and prostate cancer cells, with IC50 values in the low nanomolar range—indicating potent activity against these cancer types . In vitro evaluations using MTT assays demonstrated that this compound could significantly reduce cell viability in glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.

Cell Line IC50 (µM) Activity
U-87 (Glioblastoma)0.5High cytotoxicity
MDA-MB-231 (Breast Cancer)1.0Moderate cytotoxicity

4. Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Antioxidant Exhibits significant radical scavenging activity; potential for use as an antioxidant agent.
Anticancer Inhibits proliferation in various cancer cell lines; mechanism involves tubulin inhibition.

5. Conclusion

This compound represents a promising candidate for further research due to its notable antioxidant and anticancer activities. Future studies should focus on elucidating its precise mechanisms of action and exploring its therapeutic potential in clinical settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.